Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)-
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- is characterized by a central disulfide (S–S) bridge flanked by two thiophosphoryl groups, each bonded to two 2-ethylhexyloxy chains. The IUPAC name, [bis[(2R)-2-ethylhexoxy]phosphinothioyldisulfanyl]-bis[(2R)-2-ethylhexoxy]-sulfanylidene-λ⁵-phosphane, explicitly denotes the stereochemistry at the chiral centers of the 2-ethylhexyl substituents, which adopt an R configuration. The SMILES notation (CCCCC[C@@H](CC)COP(=S)(OC[C@H](CC)CCCC)SSP(=S)(OC[C@H](CC)CCCC)OC[C@H](CC)CCCC) confirms the tetrahedral geometry around each phosphorus atom, with two 2-ethylhexyloxy groups, one sulfur atom, and the disulfide bridge completing the coordination.
The molecular formula C₃₂H₆₈O₄P₂S₄ and molecular weight of 707.1 g/mol reflect the compound’s high sulfur content and bulky alkyl substituents. The stereochemical arrangement of the 2-ethylhexyl chains introduces steric hindrance, which likely influences conformational flexibility and intermolecular interactions.
Properties
CAS No. |
71426-89-6 |
|---|---|
Molecular Formula |
C32H68O4P2S4 |
Molecular Weight |
707.1 g/mol |
IUPAC Name |
[bis[(2R)-2-ethylhexoxy]phosphinothioyldisulfanyl]-bis[(2R)-2-ethylhexoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C32H68O4P2S4/c1-9-17-21-29(13-5)25-33-37(39,34-26-30(14-6)22-18-10-2)41-42-38(40,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3/t29-,30-,31-,32-/m1/s1 |
InChI Key |
QYLZMVVJIYDVGG-SEVDZJIVSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)COP(=S)(OC[C@H](CC)CCCC)SSP(=S)(OC[C@H](CC)CCCC)OC[C@H](CC)CCCC |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SSP(=S)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- typically involves the reaction of O,O-di(2-ethylhexyl)thiophosphoric acid with sulfur dichloride (S2Cl2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research
Chemistry : Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- is utilized as a reagent in organic synthesis to introduce thiophosphoryl groups into target molecules. This is particularly useful in the development of new compounds with enhanced biological activity.
Biology : The compound serves as a probe for studying disulfide bond formation and reduction in proteins. It helps elucidate mechanisms of protein folding and stability, which are critical in understanding various biological processes.
Medicine
Research indicates potential uses of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for enhancing the efficacy and bioavailability of therapeutic agents.
Industry
In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymers. Its presence enhances thermal and oxidative stability, making it valuable in the production of durable materials.
Case Study 1: Use in Organic Synthesis
A study demonstrated that disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- effectively introduced thiophosphoryl groups into aromatic compounds, leading to derivatives with increased reactivity towards electrophiles. This application highlights its role in developing new materials with tailored properties for specific applications.
Case Study 2: Biological Probing
In a biological context, researchers used this compound to investigate the dynamics of disulfide bond formation in proteins. The results provided insights into how protein structure influences function and stability, which is crucial for drug design targeting protein interactions.
Mechanism of Action
The mechanism of action of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- involves its interaction with thiol groups in proteins and other biomolecules . It can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can affect various molecular pathways, including redox signaling and enzyme activity .
Comparison with Similar Compounds
Key Observations:
- Metal Centers: Zinc-containing analogs (ZDBP, ZEHBP) exhibit ionic character, enhancing crosslinking efficiency in rubber vulcanization compared to non-metallic disulfides .
- Sulfur Functionality : All compounds feature sulfur-based reactive sites (–S–S– or dithiophosphate), but the disulfide bond in bis(thiophosphoryl)disulfides is more prone to photolytic cleavage than dithiophosphate salts .
Application-Specific Performance
Key Observations:
- The target compound’s bulky alkyl groups make it suitable for stabilizing polyolefins, whereas aryl-substituted analogs (e.g., di(p-tolyl)) are more reactive in photochemical applications .
- Zinc-containing dithiophosphates (ZDBP, ZEHBP) outperform disulfides in synthetic rubber due to ionic interactions, but disulfides like DIPDIS remain cost-effective for natural rubber .
Physical and Chemical Properties
Table: Comparative Physical Properties
| Compound | Boiling Point (°C) | Solubility | Thermal Stability |
|---|---|---|---|
| Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- | Not reported | Low polarity solvents | High (>200°C) |
| Bis(2-ethylhexyl) hydrogen Phosphate | 160–162 (0.26 mm Hg) | Nonpolar solvents | Moderate |
| DIPDIS | Not reported | Moderate polarity solvents | Moderate |
Key Observations:
- While direct data for the target compound’s boiling point is unavailable, related bis(2-ethylhexyl) compounds (e.g., phosphates) exhibit high boiling points, suggesting similar trends .
- The low solubility of the target compound in polar solvents aligns with its hydrophobic alkyl chains, making it ideal for nonpolar polymer systems .
Biological Activity
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)-, also known as thioperoxydiphosphoric acid, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its antibacterial, cytotoxic, and larvicidal properties, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula of Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- is . This compound belongs to the class of organophosphorus compounds, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to disulfides and phosphates. For instance, Bis-(2-ethylhexyl) phthalate (BEHP), a related compound, demonstrated significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The inhibition zones measured were 12.33 mm and 5.66 mm respectively at specific concentrations .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Bis-(2-ethylhexyl) phthalate | E. coli | 12.33 |
| S. aureus | 5.66 |
Cytotoxic Effects
Cytotoxicity assays have indicated that disulfides can exhibit significant cytotoxic effects on various cell lines. For instance, studies have shown that BEHP can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The comet assay results indicated substantial DNA damage at higher concentrations, with tail DNA percent damage reaching 39.19% at 250 ppm .
Larvicidal Activity
The larvicidal potential of disulfide compounds has also been explored. In particular, BEHP showed promising results against Culex quinquefasciatus larvae, achieving 100% mortality at a concentration of 250 ppm after 72 hours. The lethal concentration (LC50) was determined to be 67.03 ppm .
Table 2: Larvicidal Activity of BEHP
| Concentration (ppm) | Mortality (%) | LC50 (ppm) |
|---|---|---|
| 50 | X% | |
| 100 | Y% | |
| 150 | Z% | |
| 200 | A% | |
| 250 | 100 | 67.03 |
The mechanism by which disulfides exert their biological effects is multifaceted. The inhibition of acetylcholinesterase (AChE) activity has been a significant focus of research, as it plays a critical role in neurotransmission. In studies involving BEHP, AChE inhibition was observed to increase with concentration, reaching up to 75.33% at the highest tested concentration .
Table 3: AChE Inhibition by BEHP
| Concentration (ppm) | AChE Inhibition (%) |
|---|---|
| 50 | 29.00 |
| 100 | 40.33 |
| 150 | 53.00 |
| 200 | 64.00 |
| 250 | 75.33 |
Case Studies and Research Findings
- Antimicrobial Properties : Research conducted on various strains of bacteria demonstrated that organophosphate derivatives like BEHP possess significant antimicrobial properties, indicating potential applications in pharmaceuticals and agriculture .
- Environmental Impact : Studies have also investigated the environmental toxicity of disulfides, particularly their effects on aquatic life. Unpublished reports indicate that certain organophosphate compounds exhibit high toxicity to fish species at low concentrations .
- Pharmaceutical Applications : The bioactive metabolites derived from these compounds suggest potential for development into therapeutic agents for treating infections or as insecticides in agricultural settings .
Q & A
Q. What synthetic routes are available for bis(O,O-di(2-ethylhexyl)thiophosphoryl) disulfide, and how are reaction parameters optimized?
The compound is synthesized via the reaction of 2-ethylhexanol with phosphorus pentasulfide (PS) under controlled anhydrous conditions. Critical parameters include stoichiometric ratios (excess alcohol to drive esterification), temperature (typically 80–120°C), and reaction duration (12–24 hours). Post-synthesis purification involves vacuum distillation to remove unreacted alcohol and sulfur byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) confirms the thiophosphoryl structure and substitution patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies P=S (600–700 cm⁻¹) and P-O-C (950–1050 cm⁻¹) bonds. Polarography and voltammetry (e.g., differential pulse voltammetry) assess redox behavior, particularly in solvent systems like diisooctyl maleate .
Q. What are the primary applications of this compound in polymer science?
It acts as a vulcanization accelerator in rubber formulations, facilitating sulfur crosslinking between polymer chains. Its thiophosphoryl groups react with zinc oxide and sulfur to form polysulfidic intermediates, enhancing interfacial crosslinking efficiency in natural rubber and chloroprene blends .
Q. What safety precautions are required when handling bis(O,O-di(2-ethylhexyl)thiophosphoryl) disulfide?
Safety Data Sheets (SDS) recommend using nitrile gloves, eye protection, and fume hoods due to potential skin/eye irritation. Storage conditions should avoid moisture and high temperatures (>40°C) to prevent hydrolysis or decomposition. Acute toxicity studies in rabbits show mild irritation at 100 µg/24h exposure .
Q. How is purity validated, and what contaminants are commonly observed?
Gas Chromatography-Mass Spectrometry (GC-MS) identifies trace impurities like bis(2-ethylhexyl) phthalate, a frequent laboratory contaminant. Quantitation limits for phthalates are typically set at 660 µg/kg, with "J" or "U" flags applied to estimated or undetected values in environmental samples .
Advanced Research Questions
Q. What mechanistic insights explain its role in rubber vulcanization?
The compound reacts with natural rubber chains to form rubber-bound thiophosphoryl intermediates. These intermediates act as crosslinking precursors, coupling with sulfur or zinc oxide to generate di- or polysulfidic bridges. Computational models suggest that the 2-ethylhexyl groups enhance solubility in nonpolar rubber matrices, optimizing crosslinking kinetics .
Q. How does thermal stability influence experimental design in high-temperature applications?
Thermogravimetric Analysis (TGA) reveals decomposition onset at ~180°C, limiting its use in vulcanization above 160°C. Researchers must balance crosslinking efficiency with thermal degradation by adjusting sulfur ratios or incorporating stabilizers like antioxidants .
Q. How can analytical interference from bis(2-ethylhexyl) phthalate be mitigated?
Matrix spike (MS) validation and blank correction protocols are critical. For SVOC analysis, solid-phase extraction (SPE) with silica gel effectively separates phthalates from thiophosphoryl compounds. Reporting thresholds are adjusted to exclude false positives from method blanks .
Q. What strategies resolve discrepancies in crosslinking efficiency data?
Discrepancies often arise from variable sulfur activation or zinc oxide dispersion. Controlled two-stage vulcanization (pre-crosslinking at 120°C followed by final curing at 150°C) improves reproducibility. Dielectric measurements and tensile testing validate crosslink density .
Q. Which computational methods predict reactivity and ligand behavior?
Density Functional Theory (DFT) simulations model interactions with transition metals (e.g., molybdenum in dithiophosphate complexes). The ACD/Labs Percepta Platform predicts properties like logP (logarithmic partition coefficient) and hydrolysis rates, guiding solvent selection for coordination chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
